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Compound of Interest

Compound Name: BYK 49187

Cat. No.: B1663723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of

BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The

information is curated for researchers and professionals involved in drug discovery and

development, with a focus on oncology and DNA repair mechanisms.

Chemical Structure and Properties
BYK 49187, with the chemical name 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-

piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one, is a small molecule inhibitor belonging to the

imidazoquinolinone class.[1][2][3] Its chemical formula is C19H21N5O, and it has a molecular

weight of 335.4 g/mol .[2][3]
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Property Value Reference

Chemical Name

4,5-Dihydro-2-[4-(4-methyl-1H-

imidazol-4-yl)-1-

piperidinyl]-6H-imidazo[4,5,1-

ij]quinolin-6-one

[3]

Molecular Formula C19H21N5O [1][2][3]

Molecular Weight 335.4 [1][3]

CAS Number 163120-31-8 [1][2][3]

SMILES

O=C2CCN3C1=C(N=C3N4CC

C(C5=C(C)N=CN5)CC4)C=CC

=C12

[1]

Purity ≥98% (HPLC) [1]

Chemical Structure of BYK 49187
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Caption: 2D chemical structure of BYK 49187.

Mechanism of Action: PARP Inhibition
BYK 49187 is a potent inhibitor of both PARP-1 and PARP-2.[1][3][4] PARP enzymes play a

critical role in the cellular response to DNA damage, particularly in the repair of single-strand

breaks through the base excision repair (BER) pathway.

PARP Signaling Pathway in DNA Repair
The following diagram illustrates the general signaling pathway of PARP in response to DNA

damage and the mechanism of inhibition by compounds like BYK 49187.
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Mechanism of Inhibition
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Caption: PARP-mediated DNA repair and inhibition by BYK 49187.

Upon DNA damage, PARP enzymes are recruited to the site of the lesion. This binding

activates PARP to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and

other nuclear proteins. This PAR-ylation acts as a scaffold to recruit other DNA repair proteins,

facilitating the repair process. PARP inhibitors like BYK 49187 compete with the NAD+

substrate of PARP, preventing the formation of PAR chains and thereby inhibiting the

recruitment of repair machinery. In cells with deficient homologous recombination (HR)

pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair of
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single-strand breaks leads to the accumulation of double-strand breaks during replication,

ultimately resulting in synthetic lethality and cell death.

Quantitative Analysis of PARP Inhibition
The inhibitory potency of BYK 49187 against PARP-1 and PARP-2 has been quantified in both

cell-free and cellular assays. The data presented below is sourced from the publication by Eltze

et al. in Molecular Pharmacology (2008).[2][5]

In Vitro (Cell-Free) Inhibition
Enzyme pIC50 pKi

Human PARP-1 (recombinant) 8.36 7.97

Murine PARP-2 7.50 -

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). pKi is the

negative logarithm of the inhibition constant (Ki).

Cellular Inhibition of PAR Synthesis
The ability of BYK 49187 to inhibit the formation of poly(ADP-ribose) in various cell lines after

induction of DNA damage with hydrogen peroxide (H2O2) is summarized below.

Cell Line Cell Type pIC50

A549 Human Lung Epithelial 7.80

C4I Human Cervical Carcinoma 7.02

H9c2 Rat Cardiac Myoblast 7.65

Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize BYK
49187, as described by Eltze et al. (2008).[2][5]

Cell-Free PARP Inhibition Assay
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Objective: To determine the in vitro inhibitory potency of BYK 49187 on recombinant human

PARP-1 and murine PARP-2.

Methodology:

Reaction Mixture: A reaction mixture containing [3H]NAD+, activated DNA (to stimulate

PARP activity), and the respective PARP enzyme (human PARP-1 or murine PARP-2) was

prepared in a suitable buffer.

Inhibitor Addition: Varying concentrations of BYK 49187 were added to the reaction mixture.

Incubation: The reaction was incubated to allow for the PARP-catalyzed incorporation of

[3H]ADP-ribose onto acceptor proteins.

Precipitation: The reaction was stopped, and the radiolabeled proteins were precipitated

using trichloroacetic acid.

Quantification: The amount of incorporated radioactivity was measured using a scintillation

counter.

Data Analysis: The percentage of inhibition at each concentration of BYK 49187 was

calculated, and the IC50 value was determined by non-linear regression analysis.

Cellular PARP Inhibition Assay (Immunofluorescence)
Objective: To measure the inhibition of PAR synthesis in cultured cells.

Methodology:

Cell Culture: A549, C4I, or H9c2 cells were cultured on coverslips.

Inhibitor Pre-incubation: Cells were pre-incubated with various concentrations of BYK 49187.

DNA Damage Induction: DNA damage was induced by treating the cells with hydrogen

peroxide (H2O2).

Fixation and Permeabilization: Cells were fixed with methanol/acetic acid and permeabilized.
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Immunostaining: The coverslips were incubated with a primary antibody specific for

poly(ADP-ribose), followed by a fluorescently labeled secondary antibody.

Microscopy and Analysis: The fluorescence intensity, indicative of the amount of PAR, was

visualized and quantified using fluorescence microscopy. The IC50 values were calculated

from the concentration-response curves.

Experimental Workflow for Cellular PARP Inhibition
Assay
The following diagram outlines the workflow for the cellular PARP inhibition assay.
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Caption: Workflow for the cellular PARP inhibition assay.
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Conclusion
BYK 49187 is a potent, non-selective inhibitor of PARP-1 and PARP-2 with demonstrated

activity in both cell-free and cellular environments. Its ability to block the repair of DNA single-

strand breaks makes it a valuable tool for research into DNA repair mechanisms and a potential

therapeutic agent, particularly in the context of cancers with deficiencies in homologous

recombination. The detailed protocols and quantitative data provided in this guide offer a solid

foundation for researchers and drug development professionals working with this and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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